4-Ethenylidene-1-phenyloct-1-YN-3-OL
Description
Structure
3D Structure
Properties
CAS No. |
651020-82-5 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
InChI |
InChI=1S/C16H18O/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14/h6-10,16-17H,2-3,5,11H2,1H3 |
InChI Key |
BMRDODXTKUETSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Ethenylidene 1 Phenyloct 1 Yn 3 Ol and Its Core Structural Motifs
Reaction Pathways Involving the Ethenylidene (Allene/Cumulene) Group
The ethenylidene group, as part of a cumulated double bond system, is a site of high reactivity. Cumulenes, particularly nih.govcumulenes, possess two orthogonal π-systems, which provides multiple avenues for chemical attack and selectivity challenges. researchgate.net
The successive double bonds in the cumulene portion of 4-ethenylidene-1-phenyloct-1-yn-3-ol make it a prime candidate for cycloaddition reactions. Theoretical studies on nih.govcumulenes have explored [4+2] cycloadditions, revealing moderate to high selectivity among the different double bonds (α, β, and γ). researchgate.net The reactivity in such reactions is influenced by the electronic properties of the substituents on the cumulene chain.
Computational analyses of Diels-Alder reactions involving cumulenes like allene (B1206475), ketenimine, and ketene (B1206846) as dienophiles show that reactivity is controlled by both distortion and interaction energies. acs.org For the C=C bonds in cumulenes, the reactivity trend is typically allene > ketenimine > ketene. acs.org In the case of this compound, the cumulene system can participate in various cycloadditions, including [2+2], [3+2], and [4+2] pathways, reacting with a range of dienophiles and dipoles. researchgate.netacs.orguchicago.edu For instance, the reaction of a nih.govcumulene with tetracyanoethylene (B109619) (TCNE) can initiate a [2+2] cycloaddition, leading to a cascade of reactions to form complex polycyclic structures. researchgate.net
Table 1: Regioselectivity in [4+2] Cycloaddition of Substituted nih.govCumulenes
| Position of Attack | Influencing Factors | Predicted Outcome |
|---|---|---|
| α, γ (Terminal) | Lower energy out-of-plane LUMO | Preferred for Diels-Alder type reactions researchgate.net |
| β (Central) | Electronic alterations from substituents | Offers a third regioselective option researchgate.net |
Allenes and higher cumulenes are thermodynamically less stable than their conjugated diene isomers, and thus can undergo rearrangement reactions under various conditions. libretexts.org These isomerizations can be promoted by acids, bases, heat, or transition metals. mdpi.com
Base-Catalyzed Isomerization : Strong bases, such as potassium hydroxide (B78521) in ethanol, can induce the isomerization of allenes to conjugated alkynes or dienes. libretexts.orgkulturkaufhaus.de For this compound, a strong base could potentially promote rearrangement of the cumulene system into a more stable conjugated enyne or diene structure.
Acid-Mediated Rearrangements : Acid catalysis typically proceeds via protonation of the central sp-hybridized carbon of the allene, forming a stabilized carbocation that then rearranges to a thermodynamically favored 1,3-diene. mdpi.com
Transition-Metal-Promoted Rearrangements : Metals like palladium can catalyze the isomerization of allenes. For example, palladium(II) complexes have been shown to effectively catalyze the rearrangement of various alkylallenes into their corresponding 1,3-dienes. mdpi.com
These isomerization pathways represent significant synthetic routes starting from allenes and cumulenes, allowing for the transformation of the 1,2-diene substructure by migrating a π-bond into cumulation with another. kulturkaufhaus.de
The cumulene moiety is susceptible to attack by both nucleophiles and electrophiles. The reactivity can be tuned to favor either intermolecular or intramolecular pathways.
Intermolecular Reactions : The ethenylidene group can react with external nucleophiles. For example, palladium-catalyzed reactions of related structures (4-alken-2-ynyl carbonates) with stabilized carbon nucleophiles lead to the formation of functionalized 1,2,3-butatriene (B1194048) compounds. rsc.org Similarly, concerted intermolecular nucleophilic vinylic substitution (SNV) reactions are a known reactivity mode for highly polarized vinyl groups. acs.org
Intramolecular Reactions : The presence of the hydroxyl group at the C-3 position in this compound opens up possibilities for intramolecular reactions. For example, gold-catalyzed cycloisomerization of allenic diols is a key step in the synthesis of natural products, affording dihydrofurans with high stereoselectivity. thieme.com A similar intramolecular cyclization involving the alcohol and the cumulene could be envisioned for the target molecule. Computational studies have also shed light on the mechanistic details of intramolecular C–H vinylation through vinyl cation intermediates, highlighting another potential reaction pathway. rsc.org
Transformations of the Alkyne Moiety in the Context of Adjacent Functional Groups
The terminal alkyne, substituted with a phenyl group and adjacent to a secondary alcohol, is another key center of reactivity. The propargylic alcohol functionality significantly influences the behavior of the alkyne, particularly in metal-mediated transformations.
The alkyne triple bond can be transformed into a wide variety of other functional groups. dummies.com The adjacent hydroxyl group can play a crucial directing role in these transformations.
Reduction : The alkyne can be selectively reduced. Lindlar hydrogenation would yield the corresponding Z-alkene, while reduction with aluminum hydride would produce the E-alkene. rsc.org Complete saturation to an alkane can be achieved using H2 gas over a metal catalyst like palladium on carbon. dummies.com
Hydration : In the presence of mercury, water, and acid, the alkyne would undergo hydration. This initially forms an unstable enol, which rapidly tautomerizes to the corresponding ketone. dummies.com
Hydroboration-Oxidation : This two-step process would result in the anti-Markovnikov addition of water across the triple bond, forming an enol that tautomerizes to an aldehyde. dummies.com
C-C Bond Formation : Radical-initiated coupling reactions between electron-rich alkynes and alcohols can lead to the formation of allylic alcohols through direct C-C bond construction. researchgate.net This involves the activation of a C-H bond in the alcohol.
A photocatalytic method has been developed for the difunctionalization of unactivated alkynes, allowing for the incorporation of a hydroxyalkyl and an aryl group to stereoselectively form E-allyl alcohols. nih.gov Such strategies could be applied to further functionalize the alkyne in this compound. nih.gov
Transition metals are widely used to activate alkynes and facilitate a diverse range of transformations. The adjacent hydroxyl group in this compound can act as a directing group or participate as an internal nucleophile.
Vinylidene Formation : Terminal alkynes react with various transition metals (e.g., ruthenium, rhodium, tungsten, gold) to form metal vinylidene complexes. nih.govnih.gov These intermediates are electrophilic at the α-carbon and can be trapped by nucleophiles. While intermolecular reactions with alcohols are often problematic, intramolecular cyclization of alkynols via vinylidene intermediates to form dihydrofurans has been successful. nih.gov
C-H Activation and Annulation : Rhodium(III) catalysts can mediate the carbocyclization of aryl ketones and alkynes to yield substituted indenols. chemrxiv.org The general mechanism involves C-H activation to form a metallacycle, followed by alkyne insertion into the metal-carbon bond and subsequent reductive elimination. chemrxiv.org The hydroxyl group in the target molecule could potentially participate in or direct such cyclization events.
Hydroalkoxylation : The addition of alcohols to alkynes to form vinyl ethers can be catalyzed by various transition metals, with gold catalysts showing particular efficacy. mdpi.com In the context of this compound, this could occur intermolecularly with an external alcohol or potentially intramolecularly if the chain length and geometry are favorable, leading to cyclic ethers.
Dimerization : Late 3d metals like cobalt can catalyze the highly regioselective cross-dimerization of terminal alkynes, yielding enyne derivatives. nih.gov
Table 2: Overview of Metal-Mediated Alkyne Transformations
| Reaction Type | Metal Catalyst (Example) | Intermediate | Potential Product from Core Motif |
|---|---|---|---|
| Intramolecular Cyclization | Tungsten (W), Gold (Au) | Metal vinylidene | Dihydrofuran derivative nih.gov |
| Hydroalkoxylation | Gold (Au), Palladium (Pd) | Alkyne-metal complex | Vinyl ether mdpi.com |
| Annulation | Rhodium (Rh) | Metallacycle | Indenol derivative (with aryl ketone) chemrxiv.org |
| Dimerization | Cobalt (Co) | Metallacycle | Enyne nih.gov |
| Hydrogermylation | Palladium (Pd) | Metal-hydride species | Vinyl germane (B1219785) rsc.org |
Role of the Hydroxyl Group in Mediating Reactivity and Stereocontrol
The hydroxyl group in polyunsaturated alcohols, such as this compound, is a pivotal functional group that profoundly influences the molecule's reactivity and the stereochemical outcome of its transformations. Its role extends beyond that of a simple proton donor or nucleophile; it actively directs the course of reactions through various intramolecular and intermolecular interactions.
One of the most significant roles of the hydroxyl group is its ability to act as an internal nucleophile or to participate in neighboring group interactions. In gold-catalyzed reactions of propargylic alcohols, for instance, the oxygen atom of the hydroxyl group can engage in neighboring group participation to facilitate the formation of intermediates like allene oxides. researchgate.net This participation is crucial for activating the alkyne moiety toward further transformations, leading to the synthesis of complex heterocyclic structures. researchgate.net
Furthermore, the hydroxyl group is instrumental in directing stereocontrol, particularly in asymmetric synthesis. In reactions such as the Myers allene synthesis, the chirality of the propargylic alcohol directly dictates the chirality of the resulting allene product. wikipedia.org This control is achieved because the key steps of the reaction, including the initial Mitsunobu reaction and the subsequent acs.orgacs.org-sigmatropic rearrangement, are stereospecific. wikipedia.org The hydroxyl group's position and stereochemistry lock the conformation of the transition state, thereby ensuring a high degree of stereochemical fidelity.
Hydrogen bonding is another critical mechanism through which the hydroxyl group exerts control. In the epoxidation of chiral allylic alcohols, the hydroxyl group can form a hydrogen bond with the oxidant, delivering it to one face of the double bond with high selectivity. acs.org This directed delivery results in the formation of one diastereomer in preference to the other. While this compound is a propargylic alcohol, similar directing effects can be envisaged for reactions involving its olefinic (ethenylidene) portion. The ability of the hydroxyl group to coordinate to metal catalysts also plays a key role in many transition-metal-catalyzed reactions, pre-organizing the substrate-catalyst complex to favor specific reaction pathways and stereochemical outcomes. nih.govrsc.org
Table 1: Influence of Hydroxyl Group on Diastereoselectivity in Directed Reactions
Mechanistic Elucidation of Key Transformations of Polyunsaturated Alcohols
The transformations of polyunsaturated alcohols, including propargylic alcohols like this compound, are of significant interest in organic synthesis due to the diverse and complex structures that can be generated. rsc.orgacs.org Elucidating the mechanisms of these reactions is critical for optimizing reaction conditions and expanding their synthetic utility. Key transformations often involve the conversion of the propargylic alcohol moiety into other valuable functional groups, such as allenes. rsc.org The investigation of these mechanisms relies heavily on a combination of computational studies and advanced spectroscopic techniques.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for unraveling the complex reaction pathways of polyunsaturated alcohols. ornl.govrsc.org These studies provide detailed insights into transition state structures, activation energies, and the thermodynamic favorability of different mechanistic routes that are often difficult to probe experimentally. researchgate.net
For example, in the enantioselective oxidation of secondary alcohols, computational models have been used to elucidate the complete catalytic cycle. acs.orgnih.gov These models can identify the key interactions responsible for reactivity and selectivity, such as the role of anions in communicating steric information between the catalyst's ligand and the substrate. acs.orgnih.gov By calculating the energies of diastereomeric transition states, researchers can accurately predict the enantioselectivities of a reaction. nih.gov
In the context of transformations involving the propargyl group, computational studies can map out the potential energy surfaces for processes like acs.orgacs.org-sigmatropic rearrangements (e.g., in allene synthesis) or gold-catalyzed cyclizations. researchgate.netwikipedia.org These calculations help to distinguish between competing pathways, such as those involving carbocation intermediates versus concerted pericyclic reactions. rsc.org The data generated, including activation barriers and intermediate stabilities, are crucial for understanding how factors like catalyst structure, solvent, and the electronic nature of substituents influence the reaction outcome.
Table 2: Representative Calculated Activation Energies for Key Mechanistic Steps
Spectroscopic Monitoring of Transient Intermediates
While computational studies provide a theoretical framework, the direct observation of short-lived intermediates is essential for experimental validation of proposed mechanisms. Advanced time-resolved spectroscopic techniques are powerful tools for detecting and characterizing these transient species. rsc.org
Techniques such as femtosecond and nanosecond transient absorption spectroscopy allow for the monitoring of reactive intermediates on timescales ranging from femtoseconds to microseconds. nih.gov By exciting a reaction mixture with a short laser pulse, the formation and decay of intermediates can be followed by probing changes in the sample's absorption spectrum. This provides kinetic data and electronic spectra for species such as ketyl radicals, carbocations, or unstable diazene (B1210634) intermediates formed during allene synthesis. wikipedia.orgnih.gov
Nanosecond time-resolved resonance Raman (TR³) spectroscopy provides complementary structural information. This technique can record the vibrational spectrum of a transient species, offering a "fingerprint" that helps to confirm its identity when compared with DFT-calculated spectra. nih.gov For the study of polyunsaturated alcohol reactions, these methods could potentially be used to observe intermediates like gold-coordinated species or allene oxides, providing direct evidence for their involvement in the reaction pathway. researchgate.net The combination of kinetic and structural data from these advanced spectroscopic methods is invaluable for constructing a complete and accurate picture of the reaction mechanism. nih.gov
Table 3: Spectroscopic Data for Characterization of Reaction Intermediates
Advanced Spectroscopic and Computational Characterization of 4 Ethenylidene 1 Phenyloct 1 Yn 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Complex Unsaturation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For a compound with the complexity of 4-Ethenylidene-1-phenyloct-1-yn-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of its unique protons. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.0-8.0 ppm). The allenic protons of the ethenylidene group are anticipated to resonate in the vinylic region, with characteristic chemical shifts. The propargylic proton on the carbon bearing the hydroxyl group (C3) would likely be a multiplet, its chemical shift influenced by the electronegativity of the oxygen and the anisotropy of the adjacent triple bond. The presence of a chiral center at C3 renders the adjacent methylene (B1212753) protons on the octyl chain diastereotopic, meaning they are chemically non-equivalent and would likely appear as distinct multiplets.
The ¹³C NMR spectrum provides crucial information about the carbon framework. The sp-hybridized carbons of the alkyne would have characteristic chemical shifts, as would the sp²-hybridized central carbon and terminal methylene carbon of the ethenylidene group. The carbon bearing the hydroxyl group (C3) would be deshielded and appear in a predictable region for secondary alcohols.
To definitively assign these signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for instance, through the octyl chain and between the propargylic proton and the adjacent methylene group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Phenyl | 7.2-7.5 (m) | 128-132 | Phenyl-H → C1, C2 |
| C1 | - | ~85 | - |
| C2 | - | ~90 | - |
| C3 | ~4.5 (m) | ~65 | H3 → C1, C2, C4, C5 |
| C4 | - | ~200 | - |
| Ethenylidene (=CH₂) | ~4.8 (m) | ~80 | Ethenylidene-H → C4, C5 |
| C5-C8 (Octyl Chain) | 0.9-2.0 (m) | 14-40 | Various |
The synthesis of complex molecules like this compound often involves multiple steps and the formation of transient intermediates. In-situ NMR spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions within the NMR tube. By acquiring spectra at regular intervals, it is possible to observe the disappearance of starting materials, the appearance of product signals, and the transient signals of any reaction intermediates. This provides invaluable mechanistic insights and allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For the synthesis of this compound, in-situ NMR could be used to monitor the formation of the alkyne or the introduction of the ethenylidene group, providing a deeper understanding of the reaction pathway.
Mass Spectrometry for Molecular Structure Confirmation of Polyunsaturated Compounds
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₆H₂₀O), confirming the molecular structure.
Electron Ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. Predictable fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the butyl group or the propargyl-ethenylidene fragment.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion, a common fragmentation pathway for alcohols.
Propargylic/Allenic Cleavage: Fragmentation at the bonds adjacent to the unsaturated systems, which can lead to resonance-stabilized carbocations.
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the alkyne.
Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be expected to produce a more abundant molecular ion or protonated molecule ([M+H]⁺), which is crucial for confirming the molecular weight.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 228 | [C₁₆H₂₀O]⁺ | Molecular Ion (M⁺) |
| 210 | [C₁₆H₁₈]⁺ | Dehydration (Loss of H₂O) |
| 171 | [C₁₂H₁₁O]⁺ | Alpha-cleavage (Loss of C₄H₉) |
| 151 | [C₁₂H₇]⁺ | Loss of Phenyl Group and H₂O |
| 105 | [C₇H₅O]⁺ | Cleavage of Phenyl-Alkyne Bond with Rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The terminal alkyne C≡C stretch would give a weak to medium absorption around 2100-2140 cm⁻¹, and the ≡C-H stretch would be a sharp peak around 3300 cm⁻¹. The asymmetric stretching of the C=C=C bond in the ethenylidene group is a characteristic feature and is expected to appear as a strong band in the 1900-2000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would be seen just below 3000 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the non-polar C≡C and C=C=C stretching vibrations, which often give weak signals in the IR spectrum. The symmetric stretching of these groups would be expected to be strong in the Raman spectrum, providing complementary information to the IR data.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad, strong) | Weak |
| ≡C-H (Alkyne) | Stretching | ~3300 (sharp, medium) | Strong |
| Aromatic C-H | Stretching | 3000-3100 (medium) | Medium |
| Aliphatic C-H | Stretching | 2850-2960 (strong) | Strong |
| C≡C (Alkyne) | Stretching | 2100-2140 (weak-medium) | Strong |
| C=C=C (Allene) | Asymmetric Stretch | 1900-2000 (strong) | Weak |
| Aromatic C=C | Stretching | 1450-1600 (medium) | Strong |
| C-O (Alcohol) | Stretching | 1000-1200 (strong) | Weak |
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis and Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended conjugation in this compound, encompassing the phenyl ring, the alkyne, and the ethenylidene group, is expected to give rise to characteristic absorptions in the UV region.
The primary electronic transitions would be π → π* transitions. The conjugation between the phenyl group and the alkyne, and further with the allene (B1206475), lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths compared to the individual, non-conjugated chromophores. The UV-Vis spectrum would likely show multiple absorption bands corresponding to the different electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. Studying the spectrum in solvents of varying polarity can provide insights into the nature of the electronic ground and excited states.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful means to complement experimental data and gain deeper insight into the structure, properties, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these purposes.
For this compound, DFT calculations can be used to:
Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Predict spectroscopic data:
NMR: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in signal assignment.
Vibrational Frequencies: IR and Raman spectra can be simulated, providing theoretical vibrational modes that can be correlated with the experimental spectra to confirm functional group assignments.
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which can then be compared to the experimental UV-Vis spectrum to understand the nature of the electronic excitations.
Analyze Molecular Orbitals: The energies and shapes of the HOMO and LUMO can be calculated, providing insights into the electronic structure and reactivity of the molecule. The extent of delocalization of these orbitals across the conjugated system can be visualized.
These computational approaches, when used in conjunction with experimental spectroscopic data, provide a robust and comprehensive characterization of the complex structure and electronic properties of this compound.
Quantum-Chemical Computations of Electronic Structure and Frontier Molecular Orbitals (FMOs) in Cumulenes and Allenes
Quantum-chemical calculations are crucial for describing the molecular orbitals (MOs) of such systems. researchgate.net A key concept in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's capacity to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.comyoutube.com
Computational studies have revealed that the FMOs of allenes and related systems are not simple p-orbitals but often exhibit a helical topology. rsc.orgresearchgate.net These extended helical molecular orbitals are a consequence of the non-linear interactions between the p-orbitals along the cumulenic chain. rsc.org The degeneracy of these helical MOs can be split by the introduction of axial chirality, as is present in this compound. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and susceptibility to electronic excitation. researchgate.net A smaller gap generally implies higher reactivity. mdpi.com For the title compound, the HOMO is expected to have significant contributions from the electron-rich allene and alkyne moieties, while the LUMO would be distributed across the π-systems, including the phenyl ring.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Allene (Propadiene) | -10.45 | 3.20 | 13.65 |
| 1,2-Butadiene | -9.89 | 2.85 | 12.74 |
| Butatriene ( nih.govCumulene) | -9.15 | 1.55 | 10.70 |
| Pentatetraene ( aip.orgCumulene) | -8.60 | 0.50 | 9.10 |
Note: Data are illustrative, based on typical computational results for these classes of compounds, and intended to show trends in FMO energies with increasing cumulated double bonds.
Density Functional Theory (DFT) and Double-Hybrid DFT for Energetic and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the properties of organic molecules. mdpi.com It offers a favorable balance between computational cost and accuracy for determining molecular structures, energies, and reactivity indices. frontiersin.orgacs.org DFT methods can be used to map the potential energy surface of a reaction, allowing for the determination of activation energies and reaction enthalpies, which are crucial for predicting whether a reaction is kinetically feasible and thermodynamically favorable. researchgate.net
For higher accuracy, especially in complex organic systems, double-hybrid DFT functionals have demonstrated superior performance. nih.gov These functionals, such as B2PLYP, incorporate a portion of Hartree-Fock exchange and a second-order perturbation theory (PT2) correlation component, which improves the description of non-covalent interactions and reaction barrier heights. aip.orgresearchgate.net The application of double-hybrid DFT to a molecule like this compound would yield more reliable predictions of its stability and reactivity compared to standard hybrid functionals. researchgate.net
Computational analysis using these methods can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net For this compound, DFT calculations could compare the reactivity of the hydroxyl group, the triple bond, and the central carbon of the allene system. Such predictions are invaluable for guiding synthetic strategies and understanding reaction mechanisms. researchgate.net
| Functional Class | Example Functional | Typical MAE (kcal/mol) |
|---|---|---|
| Hybrid | B3LYP | ~3-5 |
| Range-Separated Hybrid | ωB97X-D | ~2-3 |
| Double-Hybrid | B2PLYP-D3 | ~1-2 |
| Range-Separated Double-Hybrid | ωB97M(2) | <1.5 |
Note: The MAE values are generalized from benchmark studies and illustrate the increasing accuracy from standard hybrid to double-hybrid DFT methods for kinetic predictions. nih.gov
Modeling of Chirality and Conformational Preferences in Polyunsaturated Systems
This compound is a stereochemically complex molecule, possessing two distinct elements of chirality: a stereocenter at the C3 carbon bearing the hydroxyl group, and axial chirality arising from the substituted allene. The combination of these elements results in the possibility of multiple diastereomers. Understanding the three-dimensional structure and conformational preferences is essential, as these factors govern molecular recognition and biological activity. nih.govarxiv.org
Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules. mdpi.com For polyunsaturated systems, methods like DFT are used to calculate the relative energies of different conformers that arise from rotation around single bonds. nih.gov In the case of this compound, key rotations would include the C3-C4 bond and the bond connecting the phenyl group to the alkyne.
The conformational preferences are influenced by a delicate balance of steric hindrance between bulky groups (like the phenyl and pentyl groups) and stabilizing intramolecular interactions, such as hydrogen bonding involving the hydroxyl group. rsc.orgnih.govmdpi.com Ab initio molecular orbital calculations can provide detailed information on these conformational freedoms and preferences. nih.gov By systematically rotating bonds and calculating the energy of each resulting geometry, a potential energy surface can be generated, revealing the lowest-energy (most stable) conformations. nih.gov These studies are critical for predicting the molecule's predominant shape in different environments.
| Conformer | Dihedral Angle (H-O-C-C) | Key Intramolecular Interaction | Calculated ΔG (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | ~60° (gauche) | Intramolecular H-bond to π-system | 0.00 |
| B | 180° (anti) | Minimized steric repulsion | 1.25 |
| C | ~ -60° (gauche) | Weak steric clash | 2.10 |
Note: This table is illustrative and represents a typical conformational analysis outcome for an alcohol adjacent to a π-system, where gauche conformations are often stabilized by weak hydrogen bonds. nih.govmdpi.com
Applications in Advanced Organic Synthesis and Materials Science Research
Precursor Role in the Synthesis of Complex Molecules
The structural complexity of 4-Ethenylidene-1-phenyloct-1-yn-3-ol makes it a promising starting material for the synthesis of more elaborate molecules. Its combination of a rigid alkynyl group, a reactive allene (B1206475), and a modifiable hydroxyl group offers multiple points for chemical transformation.
Polyunsaturated alcohols are integral components of numerous biologically active natural products. The carbon skeleton and functional groups present in this compound could, in principle, serve as a foundational building block in the total synthesis of such compounds. Methodologies involving iterative cross-coupling reactions, which are used to construct polyene natural product motifs, could potentially be adapted for this compound. The chiral center at the alcohol group is particularly significant, as the biological activity of natural products is often dependent on their stereochemistry.
Table 1: Potential Reactions for Natural Product Synthesis Scaffolds
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Cyclization | Transition Metal Catalyst | Carbocycles and Heterocycles |
| Oxidation of Alcohol | Oxidizing Agent | Allenic Ketone |
| Epoxidation | Peroxy Acids | Functionalized Epoxides |
| Cross-Coupling | Palladium or Copper Catalysts | Extended Conjugated Systems |
The presence of both an alkyne and an allene offers pathways for various cyclization reactions, which are fundamental in the synthesis of the core structures of many natural products.
Conjugated enynes and polyynes are key building blocks for molecular wires and organic semiconductors due to their ability to conduct electric current. These materials are of great interest for the development of molecular electronic devices. The extended π-system of this compound, formed by its conjugated alkyne and allene functionalities, makes it a candidate for incorporation into such systems.
The synthesis of molecular wires often involves the coupling of smaller conjugated units. In this context, this compound could be polymerized or coupled with other monomers to create extended, functional polymeric materials. The phenyl group contributes to the electronic properties of the molecule, while the hydroxyl group offers a site for attachment to surfaces or other molecules.
Table 2: Potential Applications in Materials Science
| Application | Relevant Structural Feature | Potential Function |
| Molecular Wires | Conjugated Enyne-Allene System | Charge Transport |
| Organic Semiconductors | Extended π-Conjugation | Semiconductor Behavior |
| Functional Polymers | Polymerizable Alkyne/Allene | Novel Material Properties |
Development of Novel Catalytic Systems Utilizing Polyunsaturated Alcohol Motifs
Polyunsaturated alcohols and their derivatives can act as ligands for metal catalysts, influencing the catalyst's activity and selectivity. The hydroxyl group of this compound can coordinate to a metal center, and the unsaturated system can participate in catalytic cycles. While specific catalytic systems based on this exact molecule have not been reported, the broader class of unsaturated alcohols is known to be utilized in catalysis. For instance, aryl-alcohol oxidases are enzymes that can catalyze the oxidation of polyunsaturated aliphatic primary alcohols.
The development of catalysts for the oxidation of alcohols is an active area of research, with applications in the synthesis of aldehydes, ketones, and carboxylic acids. The unique electronic and steric properties of a ligand based on this compound could potentially lead to novel catalytic activities and selectivities.
Intermediates in Stereoselective Transformations for Chiral Molecule Production
The chiral alcohol in this compound makes it a valuable intermediate for stereoselective synthesis. Chiral alcohols are widely used as starting materials for the synthesis of single-enantiomer pharmaceuticals and other biologically active molecules.
Stereoselective reactions are those that favor the formation of one stereoisomer over another. The existing stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. For example, in the synthesis of complex molecules, the stereochemistry of a hydroxyl group can influence the facial selectivity of reactions on nearby double or triple bonds.
Moreover, the allene unit itself is a source of chirality. The synthesis of functionalized allenes often proceeds through intermediates derived from 1,3-enynes. Therefore, stereoselective transformations involving the enyne and allene moieties of this compound could lead to the synthesis of complex chiral molecules with multiple stereocenters. The development of methods for the enantioselective formation of chiral alcohols, including those with vicinal tetrasubstituted carbon centers, is an ongoing challenge in organic synthesis.
Future Research Directions and Outlook in Polyunsaturated Alcohol Chemistry
Exploration of New Catalytic Paradigms for Ethenylidene-Alkyne-Alcohol Synthesis
The efficient and selective synthesis of complex polyunsaturated alcohols remains a significant challenge. Future research will undoubtedly focus on the development of novel catalytic systems that can control the intricate stereochemistry and regiochemistry of these molecules. Metal-catalyzed coupling reactions are a powerful tool for creating 1,3-enynes, which are essential components of many organic compounds. nih.govrsc.orgresearchgate.net The control of regio-, stereo-, and chemoselectivity is a major challenge in these reactions. nih.govrsc.orgresearchgate.net
Key areas for exploration include:
Multimetallic Catalysis: The synergistic action of two or more different metals in a single catalytic system could unlock new reaction pathways and enhance selectivity.
Photoredox and Electrochemical Methods: These techniques offer green and sustainable alternatives to traditional thermal methods, enabling reactions under mild conditions with high functional group tolerance. nih.gov
Enzyme-Directed Catalysis: Biocatalysis presents an opportunity for unparalleled stereoselectivity in the synthesis of chiral alcohols, leveraging the inherent precision of enzymes. researchgate.net
| Catalytic Approach | Potential Advantages | Representative Catalyst Classes |
| Homogeneous Catalysis | High selectivity and activity, mild reaction conditions | Palladium complexes, Rhodium complexes, Ruthenium carbene complexes nih.govorganic-chemistry.orgnih.gov |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling | Supported metal nanoparticles, metal-organic frameworks (MOFs) |
| Biocatalysis | High enantioselectivity, environmentally benign | Hydratases, lipases, oxidoreductases researchgate.net |
Advanced Mechanistic Studies of Isomerization and Cycloaddition Pathways
Polyunsaturated alcohols, with their array of reactive sites, can undergo a variety of complex transformations. A deeper understanding of the mechanisms governing these reactions is crucial for controlling reaction outcomes and designing more efficient synthetic routes. Metal-catalyzed cycloisomerization of enynes is a powerful strategy for constructing cyclic compounds. nih.govrsc.orgresearchgate.net
Future research will likely involve:
In-situ Spectroscopic Techniques: Real-time monitoring of reactions using advanced spectroscopic methods (e.g., NMR, IR, and Raman spectroscopy) can provide invaluable insights into reaction intermediates and transition states.
Isotopic Labeling Studies: The use of isotopically labeled substrates can elucidate bond-forming and bond-breaking steps, providing definitive evidence for proposed reaction mechanisms.
Kinetic Analysis: Detailed kinetic studies can help to determine the rate-determining steps of complex reaction cascades and optimize reaction conditions for improved efficiency.
Development of Predictive Computational Models for Reactivity and Selectivity
Computational chemistry has emerged as a powerful tool for predicting the behavior of molecules and guiding experimental design. The development of accurate and reliable computational models for polyunsaturated alcohols will be instrumental in accelerating the discovery of new reactions and catalysts. Quantum chemical studies have proven effective in understanding the cyclizations of enediynes and enyne-allenes. nih.gov
Future efforts in this area will focus on:
Machine Learning and Artificial Intelligence: AI-driven models can be trained on large datasets of reaction outcomes to predict the reactivity and selectivity of new substrates and catalysts with high accuracy. rsc.orgillinois.educhemrxiv.org
Density Functional Theory (DFT) Calculations: High-level DFT calculations can provide detailed information about reaction energetics and transition state geometries, offering a deep understanding of reaction mechanisms. mdpi.comnih.govmdpi.comcsic.esnih.gov
Molecular Dynamics Simulations: These simulations can model the dynamic behavior of molecules in solution, providing insights into the role of solvent effects and conformational flexibility on reactivity.
Expansion of Synthetic Applications in Emerging Fields
The unique structural features of polyunsaturated alcohols make them attractive building blocks for the synthesis of a wide range of valuable molecules. While direct applications of "4-Ethenylidene-1-phenyloct-1-yn-3-ol" are yet to be established, the broader class of polyunsaturated alcohols has significant potential in several emerging fields.
Potential areas of application include:
Materials Science: The incorporation of rigid and unsaturated moieties into polymers can lead to materials with novel electronic and optical properties.
Medicinal Chemistry: Polyunsaturated alcohols can serve as versatile scaffolds for the synthesis of biologically active compounds, including natural products and their analogs. The 1,3-alkenyl scaffold is found in numerous bioactive natural products. researchgate.net
Sustainable Chemistry: The use of renewable feedstocks and the development of atom-economical reactions for the synthesis of polyunsaturated alcohols contribute to the advancement of green chemistry. researchgate.netnih.gov
Q & A
Q. What are the primary synthetic routes for 4-ethenylidene-1-phenyloct-1-yn-3-ol, and how can reaction conditions be optimized?
The compound can be synthesized via propargyl alcohol derivatives through allyl rearrangements or catalytic hydrogenation of acetylenic precursors. For example, palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified nanoparticles) are critical for selective hydrogenation to avoid over-reduction of the triple bond. Temperature control (e.g., 25–60°C) and solvent selection (e.g., ethanol or THF) influence yield and selectivity. Analytical methods like GC and TLC should monitor reaction progress, while NMR and IR spectroscopy validate structural integrity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Stability studies require controlled environments to assess degradation kinetics. Accelerated aging tests under UV light, humidity, or oxidative atmospheres (e.g., O₂ or N₂) can identify decomposition pathways. HPLC or GC-MS quantifies degradation products, while differential scanning calorimetry (DSC) evaluates thermal stability. Store the compound in inert, anhydrous conditions at –20°C to minimize polymerization or oxidation .
Q. What safety precautions are essential when handling this compound?
Due to its reactive ethenylidene and acetylene groups, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to strong oxidizers or high temperatures, which may trigger exothermic reactions. Refer to safety data sheets (SDS) for analogous acetylenic alcohols, and implement spill containment protocols. Waste disposal must comply with hazardous chemical regulations .
Advanced Research Questions
Q. How can contradictory data on hydrogenation selectivity be resolved when synthesizing derivatives of this compound?
Contradictions often arise from catalyst poisoning or solvent effects. Systematic studies comparing Pd/C vs. Lindlar catalyst performance under identical conditions (pressure, solvent polarity) can clarify selectivity patterns. Kinetic profiling via in-situ FTIR or Raman spectroscopy helps identify intermediate species. For example, ligand-modified Pd nanoparticles may suppress over-hydrogenation by steric hindrance, as observed in analogous acetylenic systems .
Q. What experimental strategies elucidate the mechanism of allyl rearrangements in this compound?
Isotopic labeling (e.g., deuterium at the ethenylidene group) combined with tandem MS/NMR tracks migration pathways. Computational methods (DFT) model transition states to predict regioselectivity. For ruthenium-catalyzed rearrangements, in-situ XAS (X-ray absorption spectroscopy) can monitor metal-carbene intermediate formation, as seen in related propargyl alcohol studies .
Q. How can researchers address discrepancies in spectral data interpretation for structural validation?
Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For complex mixtures, hyphenated techniques like LC-NMR or GC-IR improve specificity. Compare experimental IR spectra with computational predictions (e.g., DFT-simulated vibrational modes) to confirm functional groups. Document uncertainties in coupling constants or integration errors, as raw data transparency is critical for reproducibility .
Q. What methodologies optimize the compound’s application in multi-step synthesis (e.g., as a chiral building block)?
Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution may introduce stereocenters. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Design orthogonal protecting groups for the hydroxyl and acetylene moieties to prevent side reactions during sequential transformations .
Data Analysis & Reporting
Q. How should researchers analyze and present large datasets from kinetic studies or degradation assays?
Raw data (e.g., time-concentration profiles) should be archived in appendices, while processed datasets (e.g., Arrhenius plots for degradation rates) are included in the main text. Use error bars to represent measurement uncertainties and apply statistical tests (e.g., ANOVA) to validate significance. For spectral data, provide peak assignments and integration values in supplementary tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
